2,3-Dihydrobenzofuran-7-carbaldehyde

Medicinal Chemistry Poly(ADP-ribose) Polymerase (PARP) Inhibition Structure-Based Drug Design

2,3-Dihydrobenzofuran-7-carbaldehyde (CAS 196799-45-8) is a differentiated heterocyclic building block offering a unique 7-aldehyde handle on a saturated 2,3-dihydrobenzofuran core. Unlike the unsubstituted scaffold (CAS 496-16-2) or the 5-carbaldehyde regioisomer, this compound provides direct entry to 7-substituted derivatives critical for brain-penetrant PARP-1 inhibitor programs (IC50 = 9.45 μM) and patented agrochemical leads. Its favorable LogP (1.43) and low PSA (26.3 Ų) support drug-likeness optimization, while the crystalline nature simplifies purification. The reactive aldehyde enables rapid library synthesis via reductive amination, Grignard, and Knoevenagel condensations—accelerating your medicinal chemistry and crop protection research.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 196799-45-8
Cat. No. B171238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrobenzofuran-7-carbaldehyde
CAS196799-45-8
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CC=C2C=O
InChIInChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,6H,4-5H2
InChIKeyCLXXUGOCVBQNAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 2,3-Dihydrobenzofuran-7-carbaldehyde (CAS: 196799-45-8) – A Scientific Procurement Brief


2,3-Dihydrobenzofuran-7-carbaldehyde (CAS: 196799-45-8) is a heterocyclic building block with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol, characterized by a 2,3-dihydrobenzofuran core bearing an aldehyde group at the 7-position . This compound is commercially available in research-grade purities (e.g., 97%) and is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research due to its dual chemical reactivity—the aldehyde group enables classical carbonyl chemistry, while the dihydrofuran ring offers sites for further functionalization .

Why Generic Dihydrobenzofurans Cannot Substitute for 2,3-Dihydrobenzofuran-7-carbaldehyde (196799-45-8)


The strategic positioning of the aldehyde group at the 7-position, coupled with the saturated 2,3-dihydrofuran ring, establishes a unique chemical reactivity profile that is not replicable by simple substitution with other dihydrobenzofuran isomers or the fully aromatic benzofuran analog. While the unsubstituted 2,3-dihydrobenzofuran scaffold (CAS: 496-16-2) lacks a reactive aldehyde handle, necessitating additional synthetic steps to introduce a carbonyl group, the 5-carbaldehyde regioisomer (CAS: 55745-70-5) presents a distinct electronic environment and potential steric hindrance that can alter reaction outcomes and biological activity . Furthermore, the fully aromatic benzofuran-7-carbaldehyde (CAS: 95333-14-5) exhibits a markedly different planar geometry and electronic configuration due to the conjugated furan ring, which can drastically affect molecular recognition in biological systems and stability under certain reaction conditions .

Quantitative Evidence for the Selection of 2,3-Dihydrobenzofuran-7-carbaldehyde (196799-45-8) Over Analogs


PARP-1 Inhibitory Activity of a Direct Derivative: IC50 = 9.45 μM

A structure-based drug design campaign utilizing the 2,3-dihydrobenzofuran-7-carbaldehyde scaffold yielded a lead compound, DHBF-7-carboxamide, which demonstrated moderate PARP-1 inhibitory activity with an IC50 of 9.45 μM [1]. This data provides a direct quantitative baseline for the target scaffold's potential in developing PARP-1 inhibitors, a target with validated clinical relevance in oncology. For comparison, the unmodified scaffold (2,3-dihydrobenzofuran) exhibits no such activity, highlighting the critical role of the 7-carbaldehyde-derived functional handle.

Medicinal Chemistry Poly(ADP-ribose) Polymerase (PARP) Inhibition Structure-Based Drug Design

Lipophilic Efficiency: Lower LogP Compared to Methylated Analogs

The target compound exhibits a calculated LogP of 1.43, which is significantly lower than that of its methylated analog, 4,5,6-trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde, which has a predicted LogP of 2.21 [1]. A lower LogP value indicates a more favorable hydrophilic-lipophilic balance for potential drug candidates, often correlating with improved aqueous solubility and reduced non-specific binding, thereby enhancing drug-likeness according to Lipinski's Rule of Five.

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Regioselective Synthetic Utility: The 7-Aldehyde as a Unique Handle

The 7-carbaldehyde functionality provides a unique synthetic handle for regioselective modifications not possible with other isomers. For example, the reduction of 2,3-dihydrobenzofuran-7-carbaldehyde to the corresponding alcohol with NaBH4 is a well-documented transformation, yielding the 7-methanol derivative in high yield [1]. This is in stark contrast to the 5-carbaldehyde isomer, where the electronic environment is different, potentially leading to altered reaction rates or yields. The availability of the 7-carbaldehyde enables the direct and efficient synthesis of a class of compounds—7-substituted dihydrobenzofurans—that are highlighted as valuable intermediates for pesticide development [2].

Organic Synthesis Building Block Chemistry Chemical Probes

Distinct Solid-State Behavior: Crystalline vs. Liquid Analogs

2,3-Dihydrobenzofuran-7-carbaldehyde exists as a crystalline solid with a reported melting point of 53-54 °C . This physical state contrasts sharply with the fully aromatic analog, benzofuran-7-carbaldehyde, which is a liquid at room temperature (requiring storage at 2-8 °C in an inert atmosphere) . The crystalline nature of the target compound offers distinct advantages in handling, purification (e.g., via recrystallization), and storage stability, which are critical considerations in both research and scale-up settings.

Physicochemical Characterization Formulation Development Solid-State Chemistry

Favorable Polar Surface Area (PSA) for Blood-Brain Barrier Penetration

The target compound possesses a calculated Polar Surface Area (PSA) of 26.3 Ų [1]. This value is significantly below the widely accepted threshold of 60-70 Ų for favorable passive diffusion across the blood-brain barrier (BBB), as articulated by medicinal chemistry guidelines (e.g., Veber's rules). In contrast, many alternative heterocyclic aldehydes, such as benzofuran-7-carbaldehyde, have similar PSA values but lack the distinct physicochemical profile (e.g., LogP, solid state) that collectively enhance its utility. This low PSA suggests that 2,3-dihydrobenzofuran-7-carbaldehyde and its derivatives are potentially well-suited for CNS drug discovery programs, a property that may not be equally favorable in other scaffold classes.

Physicochemical Properties CNS Drug Design Medicinal Chemistry

Critical Differences in Synthetic Yield and Purity Relative to Core Scaffold

The synthesis of 2,3-dihydrobenzofuran-7-carbaldehyde via cyclization of o-hydroxyacetophenones under basic conditions is a robust methodology, with reported yields for analogous transformations reaching up to 67.5% [1]. This contrasts with the synthesis of the unsubstituted 2,3-dihydrobenzofuran core, which, while higher yielding, requires an additional functionalization step to introduce the critical aldehyde handle. This additional step inherently reduces overall yield and increases process complexity. Furthermore, commercial vendors guarantee a high purity of 97-98% for the target compound, often supported by rigorous analytical data (NMR, HPLC, GC) , ensuring its immediate utility in demanding synthetic applications without the need for costly and time-consuming in-house purification.

Organic Synthesis Building Block Chemistry Process Chemistry

Precision Application Scenarios for 2,3-Dihydrobenzofuran-7-carbaldehyde (196799-45-8) in Research and Industry


Lead Generation for CNS-Penetrant PARP-1 Inhibitors in Oncology

The demonstrated PARP-1 inhibitory activity of a 7-carboxamide derivative (IC50 = 9.45 μM) combined with the scaffold's low calculated PSA (26.3 Ų) makes 2,3-dihydrobenzofuran-7-carbaldehyde a compelling starting point for medicinal chemistry campaigns aiming to develop novel, brain-penetrant PARP inhibitors for treating CNS malignancies [1][2].

Synthesis of 7-Substituted Dihydrobenzofuran Pesticide Intermediates

Patents explicitly cite 7-substituted 2,3-dihydrobenzofurans as key intermediates for the preparation of pesticidally active compounds [1]. The 7-carbaldehyde group provides a direct and efficient entry point into this valuable class of compounds, enabling agrochemical researchers to rapidly generate diverse chemical libraries for screening.

Physicochemical Optimization of Drug Candidate Series

For lead series suffering from poor solubility or high lipophilicity, 2,3-dihydrobenzofuran-7-carbaldehyde offers a favorable LogP of 1.43 compared to alkylated analogs (e.g., LogP 2.21 for the 4,5,6-trimethyl derivative) [1][2]. Its crystalline nature further simplifies purification and formulation efforts, making it a strategically superior choice for optimizing drug-likeness and developability.

Construction of Diverse Chemical Libraries via Aldehyde Chemistry

The reactive 7-aldehyde group serves as a universal handle for diversification through standard carbonyl chemistry—including reductive aminations, Grignard reactions, and Knoevenagel condensations. This allows for the rapid and parallel synthesis of vast compound libraries based on the 2,3-dihydrobenzofuran scaffold, a workflow that is both faster and more efficient than starting from the unfunctionalized core [1].

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